molecular formula C23H29Cl2N3O7 B1425355 Minocycline dihydrochloride CAS No. 59046-78-5

Minocycline dihydrochloride

Cat. No.: B1425355
CAS No.: 59046-78-5
M. Wt: 530.4 g/mol
InChI Key: WFRONWCNHNRGLC-QVVXJPBESA-N
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Description

Minocycline dihydrochloride is a tetracycline antibiotic known for its broad-spectrum antibacterial activity. It is used to treat various bacterial infections, including those caused by gram-positive and gram-negative bacteria. This compound is particularly effective against infections such as pneumonia, acne, and certain types of arthritis .

Scientific Research Applications

Minocycline dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

Minocycline works by decreasing a bacterium’s ability to make protein thus stopping its growth . Tetracyclines prevent aminoacyl-tRNA from binding to the 30S .

Safety and Hazards

Minocycline can make birth control pills less effective . It can cause fetal harm and pass into breast milk . It may affect bone and tooth development in a fetus or nursing baby . It can cause permanent yellowing or graying of the teeth in children younger than 8 years old . It can cause a severe skin rash that can be fatal . It’s considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Minocycline is not for long-term use . It should be taken exactly as prescribed by your doctor . It’s taken by mouth or applied to the skin . It’s available as a generic medication . In 2021, it was the 229th most commonly prescribed medication in the United States, with more than 1 million prescriptions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Minocycline dihydrochloride is synthesized through a series of chemical reactions starting from the basic tetracycline structure. The synthesis involves the modification of the tetracycline molecule to enhance its antibacterial properties.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of solvents, catalysts, and purification techniques such as crystallization and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Minocycline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered antibacterial properties. These derivatives are often studied for their potential use in treating different bacterial infections .

Properties

IUPAC Name

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O7.2ClH/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);2*1H/t9-,11-,17-,23-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRONWCNHNRGLC-QVVXJPBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29Cl2N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59046-78-5
Record name (4S,4aS,5aR,12aS)-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.950
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Minocycline dihydrochloride
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Minocycline dihydrochloride
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Minocycline dihydrochloride
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Minocycline dihydrochloride
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Minocycline dihydrochloride
Reactant of Route 6
Minocycline dihydrochloride

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